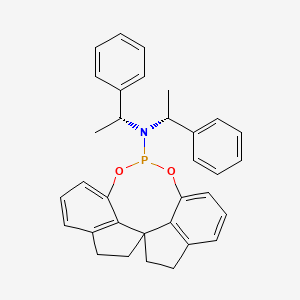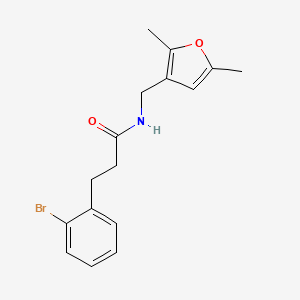
3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is 336.229. For a detailed molecular structure, it’s recommended to refer to databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide are not detailed in the search results. For comprehensive information on its physical and chemical properties, it’s recommended to refer to databases like PubChem .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Compound 3, a neurokinin-1 receptor antagonist with high water solubility, demonstrates potential for both intravenous and oral clinical administration. Its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression highlights its therapeutic applications (Harrison et al., 2001).
Tyrosinase Inhibitors
Biphenyl-based compounds, known for treating hypertension and inflammation, show promise in pharmaceutical developments. A study on novel biphenyl ester derivatives as tyrosinase inhibitors revealed significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential applications in cosmetic and medical treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Antimicrobial Properties
Research into arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has opened avenues for developing new antimicrobial agents. These compounds, synthesized via copper catalytic anionarylation, exhibit notable antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance (Baranovskyi et al., 2018).
Catalysis in Organic Synthesis
The novel synthesis of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its significant anti-proliferative effect on cancer cells, as demonstrated in vitro, indicate its potential as a chemotherapeutic agent. The efficiency of this compound in inhibiting cell proliferation surpasses that of known chemotherapeutic molecules, suggesting a new pathway for cancer treatment research (Yamada et al., 2010).
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is not specified in the search results. The mechanism of action would depend on the specific application of this compound in research or industry.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXOPARTMJUCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

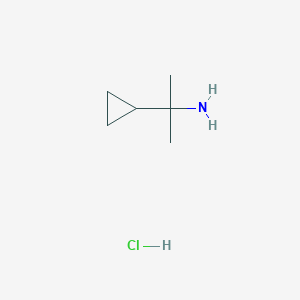
![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)
![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)


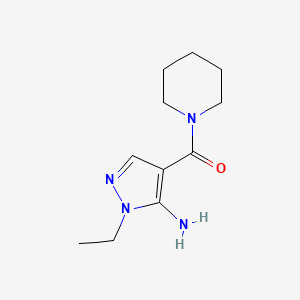


![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)
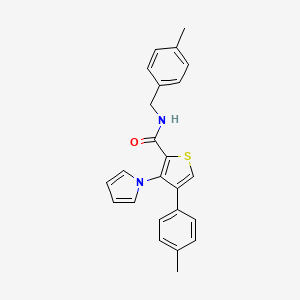
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)
![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)
